molecular formula C9H9Cl2N B14114201 2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine

2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine

Cat. No.: B14114201
M. Wt: 202.08 g/mol
InChI Key: VAGZPPZXJSZRPV-UHFFFAOYSA-N
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Description

2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine is an organic compound characterized by the presence of a dichloromethyl group attached to a vinyl group, which is further connected to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine typically involves the reaction of 2,2-dichloro-1-methyl-vinyl precursors with phenylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are designed to be more efficient and cost-effective, often incorporating continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may yield amine derivatives with altered electronic properties.

    Substitution: The dichloromethyl group can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylamine oxides, while substitution reactions can produce a variety of functionalized phenylamine derivatives.

Scientific Research Applications

2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The compound’s dichloromethyl group and phenylamine structure play a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dichloro-1-methyl-vinyl)-cyclopropane: Shares the dichloromethyl-vinyl structure but differs in the cyclopropane ring.

    2-(2,2-Dichloro-1-methyl-vinyl)-benzene: Similar structure but lacks the amine group.

Uniqueness

2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine is unique due to its combination of the dichloromethyl-vinyl group with a phenylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

2-(1,1-dichloroprop-1-en-2-yl)aniline

InChI

InChI=1S/C9H9Cl2N/c1-6(9(10)11)7-4-2-3-5-8(7)12/h2-5H,12H2,1H3

InChI Key

VAGZPPZXJSZRPV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(Cl)Cl)C1=CC=CC=C1N

Origin of Product

United States

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